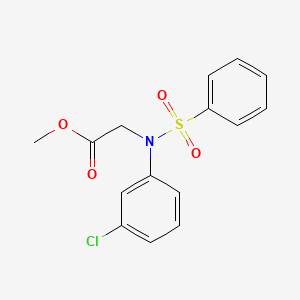
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate, also known as CGP 7930, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. In
科学的研究の応用
Environmental Impact and Behavior :
- A study investigated the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant, revealing its presence and transformation in such environments (Krause & Schöler, 2000).
- Research on the metabolism of phenylsulfonamide highlighted the presence of derivatives like glycine-N-(phenylsulfonyl) (GPS) as polar contaminants in water systems (Krause, Schöler, & Heberer, 2000).
Pharmacological Research :
- A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), was investigated for its inhibitory activity on osteoclast differentiation, suggesting therapeutic potential in conditions like osteoporosis (Cho et al., 2020).
Synthesis and Chemical Applications :
- The synthesis of various (phenylsulfonyl)methylated compounds was achieved through a visible-light-promoted radical methylation method, demonstrating the utility of these compounds in chemical synthesis (Liu & Li, 2016).
- Research on Weinreb amide-based synthetic equivalents provided a method for the synthesis of certain tetrahydroisoquinoline frameworks, indicating the versatility of phenylsulfonyl derivatives in organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).
Environmental Toxicology :
- Analysis of methyl sulfone metabolites of chlorinated biphenyls and DDE in human tissues provided insights into the distribution and impact of these compounds in biological systems (Chu et al., 2003).
Drug Metabolism and Contamination Studies :
- Studies on clofibric acid and N-(phenylsulfonyl)-sarcosine in sewage, river, and drinking water highlighted the presence and implications of these compounds as organic contaminants in various water sources (Heberer & Stan, 1997).
特性
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTZIFANOFIZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

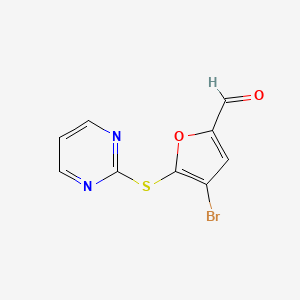
![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)

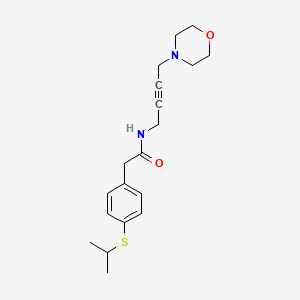
![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)
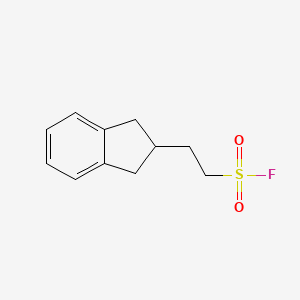
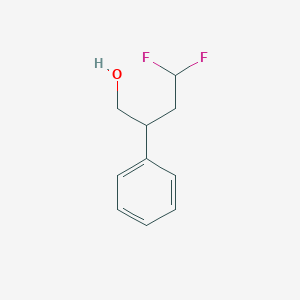
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)
![2-Cyclopropyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2425240.png)
